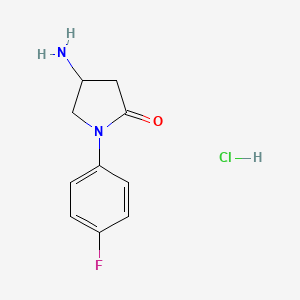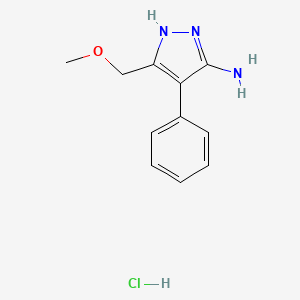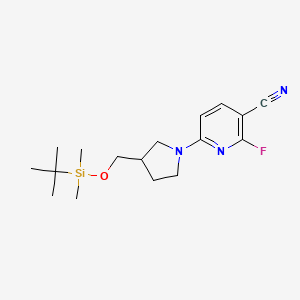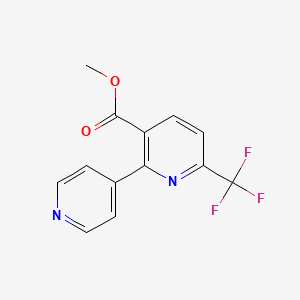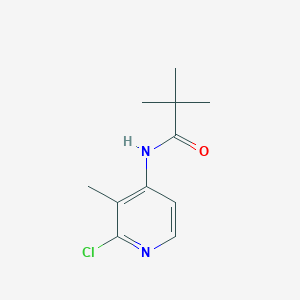
2,3-Dimethoxy-6-(trimethylsilyl)pyridine
Übersicht
Beschreibung
2,3-Dimethoxy-6-(trimethylsilyl)pyridine is a unique chemical compound with the empirical formula C10H17NO2Si . It has a molecular weight of 211.33 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound is COc1ccc(nc1OC)Si©C . The InChI is 1S/C10H17NO2Si/c1-12-8-6-7-9(14(3,4)5)11-10(8)13-2/h6-7H,1-5H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (211.33), empirical formula (C10H17NO2Si), and its solid form .Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Applications
2,3-Dimethoxy-6-(trimethylsilyl)pyridine is utilized in the synthesis of complex ligands for supramolecular chemistry. A study by Schubert and Eschbaumer (1999) demonstrated the use of related compounds for synthesizing pyridine-based ligands through Stille-type coupling procedures, contributing to the development of supramolecular structures (Schubert & Eschbaumer, 1999).
Antioxidant Properties
The compound plays a role in the synthesis of antioxidants. Wijtmans et al. (2004) synthesized a series of pyridinols with notable antioxidant properties, showcasing the broader potential of pyridine derivatives in developing effective antioxidants (Wijtmans et al., 2004).
Spectrometric Analysis
In mass spectrometry, derivatives of this compound have been investigated for understanding their fragmentation patterns. Pearse and Jacobsson (1980) included these derivatives in their study, contributing to the knowledge of mass spectrometric behavior of pyridine compounds (Pearse & Jacobsson, 1980).
Suzuki Cross-Coupling Reactions
The compound is instrumental in Suzuki cross-coupling reactions to create highly functionalized heteroarylpyridines. Smith et al. (2008) reported the synthesis of various pyridylboronic acids using a related compound, leading to new heteroarylpyridine derivatives (Smith et al., 2008).
Silyl and Stannyl Derivatives
Párkányi et al. (1988) explored the synthesis of silyl and stannyl pyrimidines using 2,4-dimethoxy-5-lithiopyrimidines, showcasing the chemical versatility and applications in organometallic chemistry (Párkányi et al., 1988).
Hexacoordinate Phosphorus Compounds
Research by Kennepohl et al. (1990) involved using silylated pyridine ligands, including derivatives of this compound, to produce neutral hexacoordinate phosphorus compounds, expanding the understanding of phosphorus chemistry (Kennepohl et al., 1990).
Cyclopalladated Complexes
Fuchita et al. (1988) studied the formation of cyclopalladated complexes from 2-(trimethylsilyl)pyridine, contributing to the field of organometallic chemistry and coordination complexes (Fuchita et al., 1988).
Wirkmechanismus
The trimethylsilyl group (TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [Si(CH3)3], which is then bonded to the rest of a molecule . In this case, the TMS group is bonded to the pyridine ring. The TMS group is often used in organic synthesis and analytical chemistry.
The dimethoxy groups (OCH3) are attached to the 2nd and 3rd positions of the pyridine ring. Methoxy groups are often used in organic chemistry to protect a functional group in a molecule during a chemical reaction .
Eigenschaften
IUPAC Name |
(5,6-dimethoxypyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2Si/c1-12-8-6-7-9(14(3,4)5)11-10(8)13-2/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWXSCYFBZMKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673837 | |
| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131335-54-0 | |
| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)
